2-(cyclopentylthio)-1-methyl-1H-imidazole
CAS No.: 63348-53-8
Cat. No.: VC4484765
Molecular Formula: C9H14N2S
Molecular Weight: 182.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63348-53-8 |
|---|---|
| Molecular Formula | C9H14N2S |
| Molecular Weight | 182.29 |
| IUPAC Name | 2-cyclopentylsulfanyl-1-methylimidazole |
| Standard InChI | InChI=1S/C9H14N2S/c1-11-7-6-10-9(11)12-8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
| Standard InChI Key | IEEUCVDTLIXYBE-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1SC2CCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 2-(cyclopentylthio)-1-methyl-1H-imidazole (CHNS; molecular weight: 182.29 g/mol) consists of:
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A planar imidazole ring (positions 1–5) with nitrogen atoms at positions 1 and 3.
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A methyl group (-CH) at position 1, which sterically shields the adjacent nitrogen.
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A cyclopentylthio (-S-CH) group at position 2, introducing a hydrophobic, conformationally flexible substituent .
The compound’s IUPAC name is 2-(cyclopentylsulfanyl)-1-methyl-1H-imidazole, and its SMILES notation is CN1C=CN=C1SC2CCCC2.
Table 1: Key Physicochemical Parameters
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-(cyclopentylthio)-1-methyl-1H-imidazole typically involves nucleophilic substitution or cyclization strategies. A plausible route, extrapolated from related imidazole syntheses , proceeds as follows:
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Precursor Preparation: 2-Chloro-1-methyl-1H-imidazole is reacted with cyclopentanethiol in the presence of a base (e.g., KCO) in anhydrous dimethylformamide (DMF).
Reaction conditions: 80–100°C, 12–24 hours, under nitrogen atmosphere .
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Alternative Pathway: Thiol-ene click chemistry between 1-methylimidazole-2-thiol and cyclopentene under radical initiation (e.g., AIBN).
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–75 | ≥95 | Scalable, minimal byproducts | Requires anhydrous conditions |
| Thiol-ene Reaction | 50–60 | 90–92 | Mild conditions | Lower yield, radical hazards |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl):
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C NMR (100 MHz, CDCl):
Mass Spectrometry
Chemical Reactivity and Functionalization
Thioether Oxidation
The cyclopentylthio group undergoes oxidation with hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) to yield sulfoxide or sulfone derivatives:
\text{R-S-R'} \xrightarrow{\text{Oxidant}} \text{R-S(O)-R'} \text{ or } \text{R-S(O)$$_2$$-R'}This reactivity is exploitable for modulating electronic properties or metabolic stability .
Electrophilic Substitution
The imidazole ring participates in electrophilic aromatic substitution (EAS) at position 4 or 5, though the electron-withdrawing thioether group may deactivate the ring .
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